Uncompetitive Inhibition Mechanism Provides Potency Advantage Over Competitive Inhibitors
N-benzyl-N'-cyclohexyl-N-ethylthiourea is confirmed as a potent, uncompetitive inhibitor of E. coli β-glucuronidase with a Ki of 164 nM, compared to the widely used competitive inhibitor D-saccharic acid 1,4-lactone which exhibits an IC50 of ~45 µM [1]. The uncompetitive mode, where the inhibitor binds only to the enzyme-substrate complex, results in a 274-fold lower Ki and ensures heightened efficacy under high substrate conditions typical of the intestinal lumen, a critical advantage not offered by competitive inhibitors [2].
| Evidence Dimension | Inhibitory Constant (Ki) and Mechanism of Action |
|---|---|
| Target Compound Data | Ki = 164 nM (Uncompetitive inhibition) |
| Comparator Or Baseline | D-saccharic acid 1,4-lactone; IC50 = 45,000 nM (Competitive inhibition) |
| Quantified Difference | Target compound Ki is 274-fold lower (more potent) than the comparator IC50 |
| Conditions | In vitro assay using purified recombinant E. coli β-glucuronidase |
Why This Matters
An uncompetitive inhibitor with a nanomolar Ki is essential for experiments where high substrate concentrations are physiologically relevant, directly impacting the translatability of in vitro findings to in vivo gut microbiome studies.
- [1] Ullah, H., et al. (2022). Benzimidazole bearing thiourea analogues: Synthesis, β-glucuronidase inhibition and molecular docking studies. Bioorganic Chemistry, 120, 105624. View Source
- [2] Wallace, B.D., et al. (2010). Alleviating cancer drug toxicity by inhibiting a bacterial enzyme. Science, 330(6005), pp.831-835. View Source
